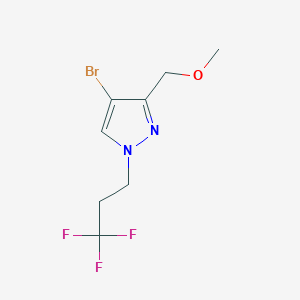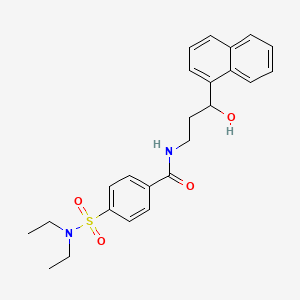
4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide is a useful research compound. Its molecular formula is C24H28N2O4S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Material Development
Research on N-2-Aryl-1,2,3-Triazoles, including compounds structurally related to "4-(N,N-diethylsulfamoyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide," focuses on synthesizing novel classes of blue-emitting fluorophores. These compounds exhibit promising applications in developing fluorescent materials due to their photophysical properties, including absorption in the near-visible region, emission in the blue and green regions, and thermal stability up to 300°C. Such materials could be pivotal in creating advanced optical devices and sensors (Padalkar et al., 2015).
Anticancer Research
Another area of application is in the synthesis and evaluation of compounds for anticancer properties. Studies have utilized structures similar to "this compound" to develop new molecules with potential anticancer activity. These compounds have been assessed for their cytotoxic activity against various human cancer cell lines, indicating their potential as therapeutic agents against cancer (Ravichandiran et al., 2019).
Chemical Sensing and Molecular Recognition
Research into amide-imine conjugates, including compounds with similarities to the specified chemical, explores their use in selectively recognizing metal ions. This has significant implications for developing sensitive and selective chemical sensors, which are crucial in environmental monitoring and industrial process control (Chatterjee et al., 2022).
Organic Synthesis and Ligand Development
Studies have also focused on the synthesis of new classes of amide ligands that facilitate chemical transformations, such as Cu-catalyzed couplings. These ligands, derived from compounds structurally related to the specified chemical, enable efficient and selective synthesis of pharmaceutically relevant molecules, highlighting their application in advancing organic synthesis methodologies (Ma et al., 2017).
Analytical and Diagnostic Tools
Research into benzamide derivatives has demonstrated their utility in developing analytical and diagnostic tools. For instance, certain derivatives show excellent performance in naked-eye detection of specific anions, which is vital for environmental monitoring and clinical diagnostics (Younes et al., 2020).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-3-26(4-2)31(29,30)20-14-12-19(13-15-20)24(28)25-17-16-23(27)22-11-7-9-18-8-5-6-10-21(18)22/h5-15,23,27H,3-4,16-17H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQWSCRKAAMBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
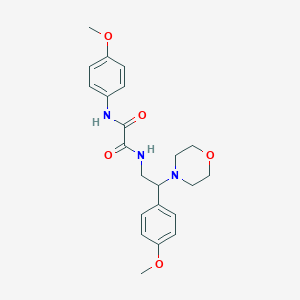
![N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2358587.png)

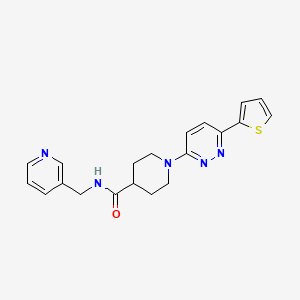
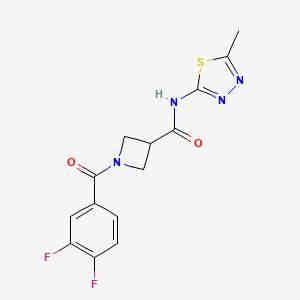
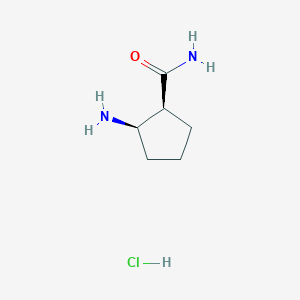


![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B2358597.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)

![1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2358605.png)
